molecular formula C11H11N3O4 B508025 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde CAS No. 512809-77-7

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

Cat. No.: B508025
CAS No.: 512809-77-7
M. Wt: 249.22g/mol
InChI Key: IJNGVKGADNONOL-UHFFFAOYSA-N
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Description

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is a sophisticated heterocyclic building block designed for medicinal chemistry and drug discovery applications. This multifunctional compound integrates a nitro-pyrazole core with a furan-carbaldehyde moiety, creating a versatile scaffold for the synthesis of targeted small molecule libraries. The 3,5-dimethyl-4-nitropyrazole unit is a key pharmacophore found in various biologically active molecules, with documented roles in the inhibition of enzymes like kinases [1] and [2] . The presence of the nitro group offers a handle for further synthetic manipulation, including reduction to an amino group for the construction of more complex heterocyclic systems or amide couplings. The furan-2-carbaldehyde segment provides a reactive aldehyde group, enabling its use in condensation reactions, such as the formation of hydrazones, oximes, or as a participant in multicomponent reactions, to rapidly increase molecular complexity [3] . Its primary research value lies in its application as a precursor for the development of novel compounds with potential activity against oncological, inflammatory, or infectious diseases. Researchers can leverage this bifunctional reagent to explore structure-activity relationships and generate diverse chemical entities for high-throughput screening against emerging biological targets.

Properties

IUPAC Name

5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-7-11(14(16)17)8(2)13(12-7)5-9-3-4-10(6-15)18-9/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNGVKGADNONOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Approach

This method involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with a chloromethyl furan-2-carbaldehyde derivative. The pyrazole’s nitrogen acts as a nucleophile, displacing the chloride group under basic conditions. A representative procedure includes:

  • Reagents : 3,5-Dimethyl-4-nitro-1H-pyrazole, 5-(chloromethyl)furan-2-carbaldehyde

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Temperature : 60–80°C, 12–24 hours

  • Yield : 65–72% after purification.

The reaction mechanism proceeds via an SN2 pathway, with the pyrazole nitrogen attacking the electrophilic methylene carbon. Steric hindrance from the pyrazole’s 3,5-dimethyl groups necessitates prolonged reaction times to achieve optimal conversion.

Condensation Reaction Strategy

Alternative routes employ condensation between 3,5-dimethyl-4-nitro-1H-pyrazole and furan-2-carbaldehyde in the presence of a dehydrating agent. This method avoids pre-functionalization of the furan ring but requires careful control of reaction conditions to prevent aldehyde oxidation.

  • Reagents : 3,5-Dimethyl-4-nitro-1H-pyrazole, furan-2-carbaldehyde

  • Catalyst : p-Toluenesulfonic acid (PTSA) or acetic acid

  • Solvent : Ethanol or methanol

  • Temperature : Reflux (78–85°C), 6–8 hours

  • Yield : 58–63%.

The condensation mechanism involves imine formation followed by dehydration, with the nitro group stabilizing the intermediate through resonance.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while protic solvents (e.g., ethanol) favor condensation by stabilizing charged intermediates. Catalytic systems such as phase-transfer catalysts (e.g., tetrabutylammonium bromide) have been explored to improve interfacial interactions in biphasic systems.

Temperature and Time Profiles

Elevated temperatures (60–85°C) are critical for overcoming activation barriers, particularly in sterically hindered systems. However, prolonged heating risks aldehyde oxidation, necessitating inert atmospheres (N₂ or Ar) for sensitive protocols.

Industrial-Scale Production Methods

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors enable precise control over residence time and temperature, reducing side reactions. Key steps include:

  • Continuous Feed Synthesis : 3,5-Dimethyl-4-nitro-1H-pyrazole and 5-(chloromethyl)furan-2-carbaldehyde are co-fed into a tubular reactor with K₂CO₃ in DMF at 70°C.

  • In-Line Purification : The crude product undergoes inline liquid-liquid extraction to remove unreacted starting materials.

  • Crystallization : The compound is recrystallized from ethanol/water (3:1 v/v) to achieve >99% purity.

Challenges and Mitigation Strategies

Aldehyde Oxidation

The furan-2-carbaldehyde group is prone to oxidation under basic or oxidative conditions. Strategies to mitigate this include:

  • Using freshly distilled aldehydes.

  • Incorporating antioxidant additives (e.g., hydroquinone) in reflux protocols.

Byproduct Formation

Competing reactions, such as over-alkylation or nitro group reduction, are minimized by:

  • Strict stoichiometric control (1:1 molar ratio of pyrazole to aldehyde).

  • Avoiding strong reducing agents (e.g., NaBH₄) in the reaction milieu.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Nucleophilic Substitution65–7298–9912–24High
Condensation58–6395–976–8Moderate

The nucleophilic substitution route offers superior yields and scalability, making it the preferred method for industrial applications. Conversely, condensation is advantageous for laboratory-scale synthesis due to its simplicity .

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the target protein .

Comparison with Similar Compounds

Table 1: Thermodynamic Comparison with Nitrophenyl Analogs

Compound ΔsubH° (kJ/mol) ΔsubG° (kJ/mol) Key Structural Features
5-(2-nitrophenyl)furan-2-carbaldehyde 95.2 48.3 Phenyl, nitro (ortho)
5-(3-nitrophenyl)furan-2-carbaldehyde 92.7 47.1 Phenyl, nitro (meta)
5-(4-nitrophenyl)furan-2-carbaldehyde 98.4 49.8 Phenyl, nitro (para)
Target Compound Not reported Not reported Pyrazole, nitro (position 4)

Data sourced from nitrophenyl analogs ; target compound properties inferred.

Functional Group Analogs: Carbaldehyde vs. Carboxylic Acid

The carboxylic acid derivative, 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid (CAS 438531-28-3), differs in the terminal functional group:

  • Reactivity : The aldehyde group undergoes nucleophilic additions (e.g., forming Schiff bases), while the carboxylic acid participates in condensation or salt formation.
  • Physicochemical Properties : The acid derivative (molecular weight 265.23 g/mol) is more polar, with higher aqueous solubility and melting points due to hydrogen bonding, whereas the aldehyde is less polar and more volatile .

Table 2: Functional Group Impact on Properties

Compound Functional Group Molecular Weight (g/mol) Key Reactivity
Target Compound Aldehyde ~249 (estimated) Nucleophilic addition
Carboxylic Acid Analog Carboxylic acid 265.23 Acid-base reactions

Data derived from structural analogs .

Heterocyclic Variants: Pyrazole vs. Pyrazoline

Pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) feature a partially saturated pyrazole ring (dihydro-pyrazoline), contrasting with the fully aromatic pyrazole in the target compound:

  • The aromatic pyrazole in the target compound likely exhibits greater planarity, favoring crystallinity and π-π stacking .
  • Crystallography : Pyrazoline analogs confirmed via SHELX-refined crystal structures show intermolecular hydrogen bonds involving the aldehyde group. Similar packing may occur in the target compound, though experimental data are lacking .

Biological Activity

5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological properties of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3O4C_{11}H_{11}N_{3}O_{4} with a molecular weight of 247.22 g/mol. The structure features a furan ring substituted with a pyrazole moiety, which is known for its diverse biological activities.

Synthesis

The compound can be synthesized through various methods, including nucleophilic substitution reactions involving furan derivatives and pyrazole precursors. For instance, the reaction conditions often involve the use of bases such as potassium hydroxide in dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product.

Anticancer Activity

Recent studies have shown that derivatives of pyrazole, including this compound, exhibit promising anticancer properties. For example:

  • Cell Line Studies : The compound has been tested against various cancer cell lines such as MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). It demonstrated significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM .
Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

Antimicrobial Activity

The compound also shows antimicrobial properties against various pathogens. In vitro studies have indicated that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives can act as COX inhibitors, suggesting potential anti-inflammatory activity. This mechanism could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Study on Anticancer Properties

In a study conducted by Bouabdallah et al., several pyrazole derivatives were screened for their anticancer activity. The results indicated that compounds similar to this compound showed significant cytotoxic effects on HepG2 (liver cancer) and P815 (mastocytoma) cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

Study on Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria. The results highlighted that compounds containing the pyrazole ring exhibited substantial antibacterial activity, supporting their potential use in developing new antibiotics .

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